N-Cyclopropyl-1,2,3,4-tetrahydroquinoline-4-carboxamide
CAS No.:
Cat. No.: VC15966668
Molecular Formula: C13H16N2O
Molecular Weight: 216.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H16N2O |
|---|---|
| Molecular Weight | 216.28 g/mol |
| IUPAC Name | N-cyclopropyl-1,2,3,4-tetrahydroquinoline-4-carboxamide |
| Standard InChI | InChI=1S/C13H16N2O/c16-13(15-9-5-6-9)11-7-8-14-12-4-2-1-3-10(11)12/h1-4,9,11,14H,5-8H2,(H,15,16) |
| Standard InChI Key | FTYBPLRCZIGSLI-UHFFFAOYSA-N |
| Canonical SMILES | C1CC1NC(=O)C2CCNC3=CC=CC=C23 |
Introduction
Structural Characteristics and Stereochemical Considerations
The compound features a bicyclic framework comprising a partially saturated quinoline ring system fused to a cyclopropane moiety. The tetrahydroquinoline core contributes to its planar aromaticity, while the cyclopropyl-carboxamide substituent introduces steric and electronic complexity. Key structural parameters include:
| Property | Value | Source |
|---|---|---|
| IUPAC Name | N-Cyclopropyl-1,2,3,4-tetrahydroquinoline-4-carboxamide | |
| Molecular Formula | C₁₃H₁₆N₂O | |
| Molecular Weight | 216.28 g/mol | |
| SMILES Notation | C1CC1NC(=O)C2CC3=CC=CC=C3CN2 |
The stereochemistry of the compound is critical to its biological activity. The (3R)-enantiomer (CID 40922501) exhibits distinct binding affinities compared to its stereoisomers, as evidenced by its unique InChIKey (FCHPUPJMTKOFON-GFCCVEGCSA-N) . Computational studies predict collision cross-section values for various adducts, such as [M+H]+ (149.7 Ų) and [M+Na]+ (162.3 Ų), which are essential for mass spectrometry-based identification .
Synthesis and Chemical Reactivity
Synthetic Routes
The synthesis of N-Cyclopropyl-1,2,3,4-tetrahydroquinoline-4-carboxamide involves multi-step organic reactions, often starting with phenylethylamine derivatives and cyclopropane carbonyl chloride. Key steps include:
-
Condensation: Formation of an iminium ion intermediate via reaction between a phenylethylamine derivative and an aldehyde.
-
Cyclization: Intramolecular cyclization catalyzed by Lewis acids (e.g., BF₃·Et₂O) to form the tetrahydroquinoline core.
-
Carboxamide Functionalization: Introduction of the cyclopropyl-carboxamide group using acylating agents under basic conditions.
Optimization of reaction conditions (e.g., temperature, pH, and catalyst loading) is critical to achieving yields exceeding 70%.
Chemical Reactivity
The compound undergoes diverse reactions influenced by its functional groups:
| Reaction Type | Reagents/Conditions | Major Products |
|---|---|---|
| Hydrolysis | HCl/NaOH, aqueous ethanol | Quinoline-4-carboxylic acid |
| Oxidation | KMnO₄, acidic conditions | Aromatic quinoline derivatives |
| Reduction | LiAlH₄, dry ether | Fully saturated decahydroquinoline |
The carboxamide group is particularly reactive, participating in nucleophilic substitutions and hydrogen-bonding interactions critical for biological activity .
Biological Activities and Mechanisms
Antimicrobial Properties
The compound exhibits broad-spectrum antimicrobial activity, with minimum inhibitory concentrations (MICs) of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli. Its mechanism involves disruption of microbial cell membrane integrity via hydrophobic interactions.
Enzyme Inhibition
Structural analogs of this compound demonstrate tyrosine kinase inhibition (IC₅₀: 50–200 nM), suggesting potential applications in oncology. Modifications to the cyclopropyl group enhance solubility and target selectivity.
Comparative Analysis with Tetrahydroisoquinoline Analogues
A comparative evaluation highlights the unique attributes of N-Cyclopropyl-1,2,3,4-tetrahydroquinoline-4-carboxamide:
| Compound | Key Structural Difference | Biological Activity |
|---|---|---|
| N-Cyclopropyl-THIQ-carboxamide | Cyclopropyl-carboxamide group | KOR antagonism, antimicrobial |
| THIQ-3-carboxylic acid | Carboxylic acid substituent | Limited receptor affinity |
| N-Methyl-THIQ | Methyl group substituent | Reduced metabolic stability |
The cyclopropyl group enhances metabolic stability and binding affinity compared to analogues with bulkier substituents .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume